![molecular formula C4H8N4S2 B14312568 2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethane-1-thiol CAS No. 113513-36-3](/img/structure/B14312568.png)
2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethane-1-thiol is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a sulfanyl group and an ethane-1-thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethane-1-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and carbon disulfide. The reaction is carried out under basic conditions, typically using sodium hydroxide as the base.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. This involves reacting the triazole ring with an appropriate amine, such as ammonia or an alkylamine, under acidic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction. This involves reacting the triazole ring with a thiol compound, such as ethanethiol, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography may be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form thiols or amines. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or sulfanyl groups are replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Disulfides, sulfoxides
Reduction: Thiols, amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethane-1-thiol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials, catalysts, and ligands.
Biology: The compound has potential applications in the study of enzyme inhibition and protein-ligand interactions. It can be used as a probe to investigate the function of specific enzymes and proteins.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. It may be used as a lead compound for the design of inhibitors targeting specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals, such as corrosion inhibitors, antioxidants, and stabilizers.
Mechanism of Action
The mechanism of action of 2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethane-1-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through various mechanisms, including:
Competitive Inhibition: The compound competes with the natural substrate for binding to the active site of the enzyme.
Non-competitive Inhibition: The compound binds to a different site on the enzyme, causing a conformational change that reduces the enzyme’s activity.
Allosteric Modulation: The compound binds to an allosteric site on the enzyme, enhancing or inhibiting its activity.
Comparison with Similar Compounds
2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethane-1-thiol can be compared with other similar compounds, such as:
2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethanol: This compound has a hydroxyl group instead of a thiol group. It may have different chemical properties and applications.
2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethane-1-sulfonic acid: This compound has a sulfonic acid group instead of a thiol group. It may have different reactivity and applications.
5-Amino-1H-1,2,4-triazole: This compound lacks the sulfanyl and ethane-1-thiol groups. It may have different chemical properties and applications.
Properties
CAS No. |
113513-36-3 |
|---|---|
Molecular Formula |
C4H8N4S2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethanethiol |
InChI |
InChI=1S/C4H8N4S2/c5-3-6-4(8-7-3)10-2-1-9/h9H,1-2H2,(H3,5,6,7,8) |
InChI Key |
ULHZXVBEBNSKBI-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC1=NNC(=N1)N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


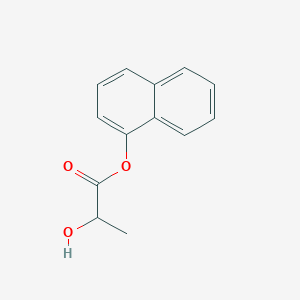
![(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]](/img/structure/B14312498.png)
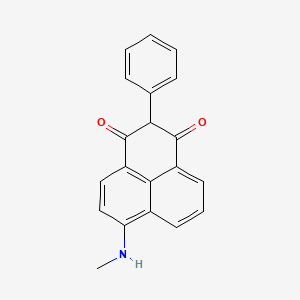
![1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole](/img/structure/B14312509.png)
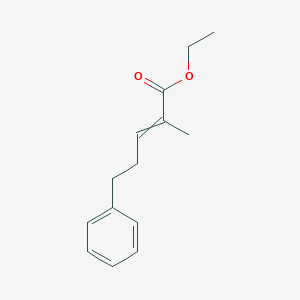
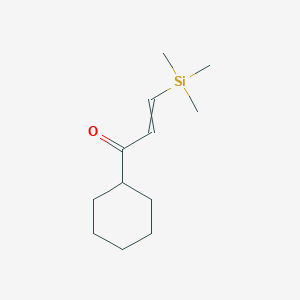

![[(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene](/img/structure/B14312533.png)
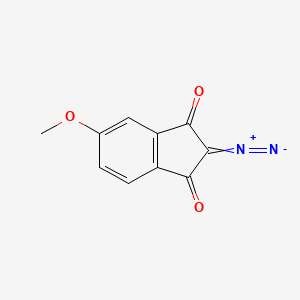
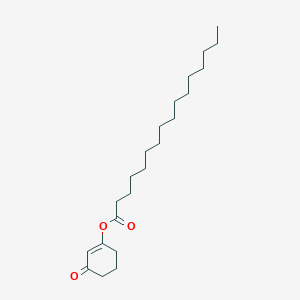
![Bicyclo[3.1.1]heptane, 1-bromo-](/img/structure/B14312548.png)
![N',N''-[Methylenedi(4,1-phenylene)]dicyclohexanecarboximidamide](/img/structure/B14312549.png)
![Morpholine, 4-[[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl]-](/img/structure/B14312551.png)
![5-[(E)-(4-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14312558.png)
